molecular formula C11H14ClNO B11714219 7-(3-Chlorophenyl)-1,4-oxazepane

7-(3-Chlorophenyl)-1,4-oxazepane

Cat. No.: B11714219
M. Wt: 211.69 g/mol
InChI Key: RQRCREYVEDCQOY-UHFFFAOYSA-N
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Description

7-(3-Chlorophenyl)-1,4-oxazepane is a heterocyclic compound featuring a seven-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Chlorophenyl)-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzylamine with an appropriate dihaloalkane in the presence of a base to form the oxazepane ring. The reaction conditions often include the use of solvents such as toluene or dichloromethane and bases like sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 7-(3-Chlorophenyl)-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert oxazepane derivatives into amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups at the 3-chlorophenyl position.

Scientific Research Applications

7-(3-Chlorophenyl)-1,4-oxazepane has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(3-Chlorophenyl)-1,4-oxazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with a similar 3-chlorophenyl group but different core structure.

    Triazoles: Heterocyclic compounds with three nitrogen atoms, showing diverse biological activities.

    Coumarins: Compounds with a benzopyranone structure, used in various medicinal applications.

Uniqueness: 7-(3-Chlorophenyl)-1,4-oxazepane is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties. Unlike smaller heterocycles, the oxazepane ring offers greater flexibility and potential for diverse functionalization, making it a valuable scaffold in drug discovery and materials science.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

7-(3-chlorophenyl)-1,4-oxazepane

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-2-9(8-10)11-4-5-13-6-7-14-11/h1-3,8,11,13H,4-7H2

InChI Key

RQRCREYVEDCQOY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCOC1C2=CC(=CC=C2)Cl

Origin of Product

United States

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